molecular formula C17H12O2 B13887699 2-Naphthalen-2-yloxybenzaldehyde

2-Naphthalen-2-yloxybenzaldehyde

Cat. No.: B13887699
M. Wt: 248.27 g/mol
InChI Key: PCSFHBJBTGMNJA-UHFFFAOYSA-N
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Description

2-Naphthalen-2-yloxybenzaldehyde is an organic compound with the molecular formula C17H12O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a naphthalene moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-2-yloxybenzaldehyde typically involves the reaction of 2-naphthol with benzaldehyde derivatives. One common method is the condensation reaction, where 2-naphthol reacts with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as bismuth triflate or ytterbium triflate may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-yloxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalen-2-yloxybenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-yloxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The naphthalene moiety may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A precursor in the synthesis of 2-Naphthalen-2-yloxybenzaldehyde, known for its use in the production of dyes and pigments.

    Benzaldehyde: A simple aromatic aldehyde used in the synthesis of various organic compounds.

    2-Naphthalen-2-yloxybenzoic acid:

Uniqueness

This compound is unique due to its combination of a naphthalene moiety and an aldehyde group, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

2-naphthalen-2-yloxybenzaldehyde

InChI

InChI=1S/C17H12O2/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-12H

InChI Key

PCSFHBJBTGMNJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3C=O

Origin of Product

United States

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